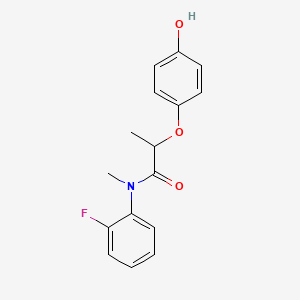

N-(2-氟苯基)-2-(4-羟基苯氧基)-N-甲基丙酰胺

描述

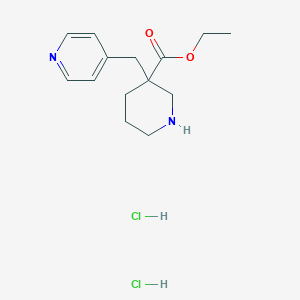

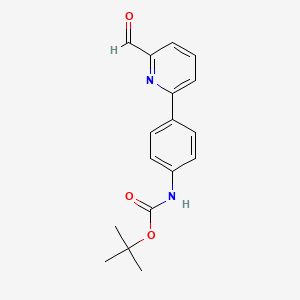

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide, also known as 2-FHPMA, is a novel fluorinated phenoxyamine derivative with potential applications in both scientific research and drug development. It is a non-steroidal anti-inflammatory agent that has been studied for its ability to reduce inflammation and pain, as well as its potential to treat certain types of cancer.

科学研究应用

量子力学和光谱研究:Chandralekha et al. (2019)进行的研究利用量子力学、光谱学和分子对接技术分析了一种类似于N-(2-氟苯基)-2-(4-羟基苯氧基)-N-甲基丙酰胺的化合物。这项研究为了解该化合物的分子几何和电子性质提供了见解,这对于理解其在各种应用中的行为至关重要。

Met激酶超家族的抑制剂:Schroeder等人(2009年)发现a compound与N-(2-氟苯基)-2-(4-羟基苯氧基)-N-甲基丙酰胺相关,是一种有效且选择性的Met激酶抑制剂。这项研究突出了该化合物在癌症治疗中的潜在应用价值。

抗菌和抗真菌活性:Velupillai等人(2015年)合成了与所讨论化合物相关的a series of derivatives,并评估了它们的抗菌和抗真菌活性。这项研究暗示了这些化合物在开发新的抗微生物药物方面的潜在应用。

环境命运中的光降解途径:Moon等人(2010年)研究了metamifop及其相关化合物(包括N-(2-氟苯基)-2-(4-羟基苯氧基)-N-甲基丙酰胺)的photodegradation pathways。了解这些化合物的降解过程对评估它们的环境影响至关重要。

阿尔茨海默病中的5-羟色胺受体成像:Kepe等人(2006年)使用与N-(2-氟苯基)-2-(4-羟基苯氧基)-N-甲基丙酰胺相关的a molecular imaging probe来量化阿尔茨海默病患者大脑中的5-羟色胺受体密度。这凸显了其在神经学研究和诊断中的潜在用途。

属性

IUPAC Name |

N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBSODDMFONTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592633 | |

| Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |

CAS RN |

256412-88-1 | |

| Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)